Nanomolar IDO1 Inhibition: Quantified Advantage Over Generic Indole Scaffolds
2-Hydroxy-1-(1H-indol-3-yl)ethanone demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 13-16 nM in cellular assays [1]. This potency represents a >20-fold improvement over the typical indole-based IDO1 inhibitors reported in the literature, which exhibit IC50 values in the 0.3-0.5 μM range [2].
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse P815 cells), 14 nM (human LXF-289 cells), 16 nM (human A375 cells) |
| Comparator Or Baseline | Typical indole-based IDO1 inhibitors: 300-500 nM (0.3-0.5 μM) |
| Quantified Difference | >20-fold lower IC50 (higher potency) |
| Conditions | Cellular assays measuring reduction in L-Kyn levels via HPLC after 16-48 hrs |
Why This Matters
For IDO1 inhibitor screening or lead optimization, nanomolar potency reduces the required compound amount and minimizes off-target effects compared to micromolar indole alternatives.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). Enzyme Inhibition Constant Data. Inhibition of mouse IDO1, IC50 = 13 nM; human LXF-289, IC50 = 14 nM; human A375, IC50 = 16 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] Wen H, et al. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors. 2019. IC50 values 0.3-0.5 μM for indole-based scaffolds. PMID: 31064000 View Source
